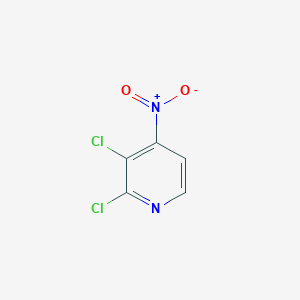

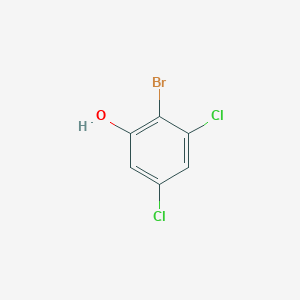

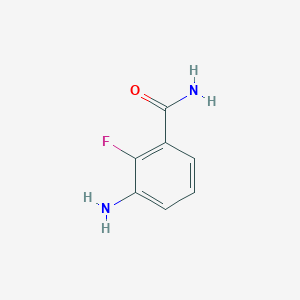

![molecular formula C13H16N2O B3034161 2-Benzyl-2,5-diazaspiro[3.4]octan-1-one CAS No. 1415562-70-7](/img/structure/B3034161.png)

2-Benzyl-2,5-diazaspiro[3.4]octan-1-one

Übersicht

Beschreibung

The compound "2-Benzyl-2,5-diazaspiro[3.4]octan-1-one" is a diazaspiro derivative, which is a class of compounds characterized by the presence of two nitrogen atoms within a spirocyclic framework. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of diazaspiro compounds, such as the related 2,6-diazaspiro[3.3]heptane, involves scalable and concise methods that can be applied to produce a variety of N-Boc-N'-aryl derivatives . Although the specific synthesis of "2-Benzyl-2,5-diazaspiro[3.4]octan-1-one" is not detailed in the provided papers, the general approach to synthesizing diazaspiro compounds typically involves the formation of the spirocyclic ring system followed by functionalization of the nitrogen atoms.

Molecular Structure Analysis

The molecular structure of diazaspiro compounds can be elucidated using various spectroscopic techniques, including IR, mass spectrometry, and NMR . For instance, the N-benzyl-2,7-diphenyl-1,4-diazepan-5-ones exhibit different conformations such as chair and twist-boat, depending on the substitution pattern . These findings suggest that "2-Benzyl-2,5-diazaspiro[3.4]octan-1-one" may also exhibit distinct conformational preferences that could be determined by similar analytical methods.

Chemical Reactions Analysis

Diazaspiro compounds are versatile intermediates in organic synthesis. They can participate in various chemical reactions, including Pd-catalyzed aryl amination reactions, which are useful for introducing aryl groups into the diazaspiro framework . This reactivity could potentially be applied to "2-Benzyl-2,5-diazaspiro[3.4]octan-1-one" for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro compounds are influenced by their molecular structure. For example, the crystal structure of related compounds can be determined by single-crystal X-ray diffraction, revealing information about molecular conformation and packing in the solid state . The hydrogen bonding patterns observed in the adduct of 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid demonstrate the ability of diazaspiro compounds to form stable supramolecular structures . These properties are essential for understanding the behavior of "2-Benzyl-2,5-diazaspiro[3.4]octan-1-one" in different environments and could be investigated using similar techniques.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

Molecular Derivatives and Cycloaddition Reactions

2-Benzyl-2,5-diazaspiro[3.4]octan-1-one derivatives have been synthesized through a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones, resulting in compounds with distinct envelope conformations in their isoxazolidine rings, leading to different substituent orientations (Chiaroni et al., 2000). Similar compounds have been synthesized through improved syntheses of diazaspiro derivatives as substitutes for piperazine and morpholine, highlighting their potential in medicinal chemistry exploration (王雯 et al., 2015).

Structural and Property Analysis

The structure-property relationship of certain diazaspiro derivatives was analyzed, revealing insights into their spectroscopic properties, crystal packing governed by hydrogen bonds and other interactions, and the effects of substituents on their absorption spectra (Lazić et al., 2017).

Corrosion Inhibition

Diazaspiro derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. The compounds show effective inhibition properties, with their adsorption linked to both physical and chemical processes, fitting the Langmuir isotherm model (Chafiq et al., 2020).

Biological Applications

Malaria Treatment

A novel diazaspiro[3.4]octane series displayed activity against multiple stages of the malaria parasite Plasmodium falciparum. This series, noted for its novel sp3-rich scaffold, underwent optimization leading to compounds with low nanomolar activity and transmission-blocking properties (Le Manach et al., 2021).

Antitubercular Leads

Compounds derived from 2,6-diazaspiro[3.4]octane were investigated as potential antitubercular agents against Mycobacterium tuberculosis, with one lead showing exceptionally low minimal inhibitory concentration, indicating strong potential as an antitubercular agent (Lukin et al., 2023).

Eigenschaften

IUPAC Name |

2-benzyl-2,5-diazaspiro[3.4]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-12-13(7-4-8-14-13)10-15(12)9-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKKPGSCKHEUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C2=O)CC3=CC=CC=C3)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

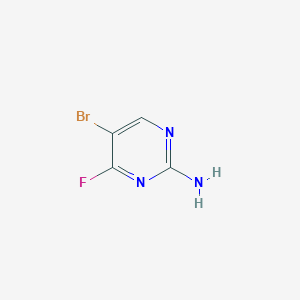

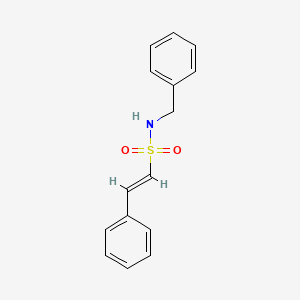

![1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine](/img/structure/B3034084.png)

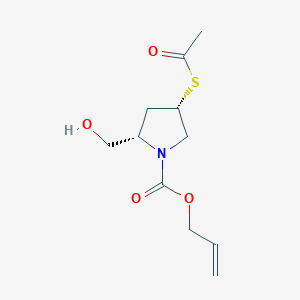

![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)

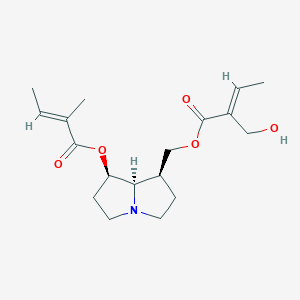

![3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034089.png)

![[1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3034101.png)